2-[4-(Pyrimidin-2-yl)piperazine-1-carbonyl]-4-(trifluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Pyrimidin-2-yl)piperazine-1-carbonyl]-4-(trifluoromethyl)pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a piperazine moiety and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Pyrimidin-2-yl)piperazine-1-carbonyl]-4-(trifluoromethyl)pyrimidine typically involves the reaction of 2-chloropyrimidine with piperazine under controlled conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Pyrimidin-2-yl)piperazine-1-carbonyl]-4-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium carbonate in DMF or other polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction can lead to the formation of reduced piperazine derivatives.
Scientific Research Applications
2-[4-(Pyrimidin-2-yl)piperazine-1-carbonyl]-4-(trifluoromethyl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[4-(Pyrimidin-2-yl)piperazine-1-carbonyl]-4-(trifluoromethyl)pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(2-Pyrimidyl)piperazine: A related compound with a similar structure but lacking the trifluoromethyl group.
2-(4-Phenylpiperazin-1-yl)pyrimidine: Another similar compound with a phenyl group instead of the trifluoromethyl group.
Uniqueness
2-[4-(Pyrimidin-2-yl)piperazine-1-carbonyl]-4-(trifluoromethyl)pyrimidine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for various applications.
Properties
Molecular Formula |
C14H13F3N6O |
---|---|
Molecular Weight |
338.29 g/mol |
IUPAC Name |
(4-pyrimidin-2-ylpiperazin-1-yl)-[4-(trifluoromethyl)pyrimidin-2-yl]methanone |
InChI |
InChI=1S/C14H13F3N6O/c15-14(16,17)10-2-5-18-11(21-10)12(24)22-6-8-23(9-7-22)13-19-3-1-4-20-13/h1-5H,6-9H2 |
InChI Key |
YLMOEKJJIUVLIH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=NC=CC(=N3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.